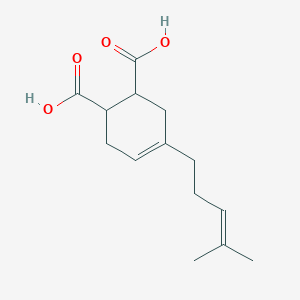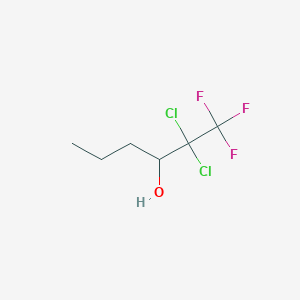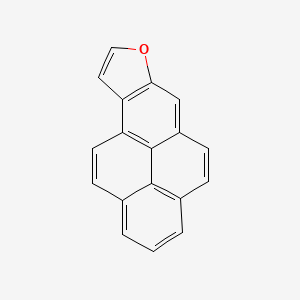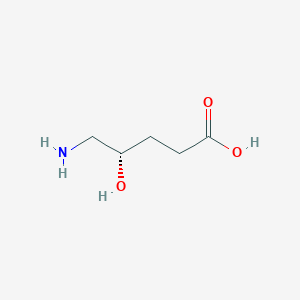
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione is a complex organic compound with the molecular formula C27H59N5O2 It is a derivative of pentaazacyclohexadecane, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Métodos De Preparación
The synthesis of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of hexadecylamine with a suitable pentaazacyclohexadecane precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.
Industry: The compound is explored for its potential use in industrial processes that require stable metal complexes, such as in catalysis and material science.
Comparación Con Compuestos Similares
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione can be compared with other similar compounds such as:
1,4,7,10,13-Pentaazacyclohexadecane: The parent compound without the hexadecyl and dione groups.
15,15′-Trimethylenebis(1,4,7,10,13-pentaazacyclohexadecane-14,16-dione): A similar compound with an additional trimethylene bridge.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related macrocyclic ligand with oxygen atoms in the ring
Propiedades
| 108532-52-1 | |
Fórmula molecular |
C27H55N5O2 |
Peso molecular |
481.8 g/mol |
Nombre IUPAC |
15-hexadecyl-1,4,7,10,13-pentazacyclohexadecane-14,16-dione |
InChI |
InChI=1S/C27H55N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-26(33)31-23-21-29-19-17-28-18-20-30-22-24-32-27(25)34/h25,28-30H,2-24H2,1H3,(H,31,33)(H,32,34) |
Clave InChI |
HYDLNLMZEHNVQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1C(=O)NCCNCCNCCNCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)





